![molecular formula C17H20N2O5 B2946831 Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate CAS No. 1421528-30-4](/img/structure/B2946831.png)
Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as ECOB or compound 25. It is a member of the butynylamino-benzophenone family, which is characterized by the presence of a butynylamino group attached to a benzophenone core. ECOB has been synthesized using a variety of methods, and its potential applications in scientific research are vast.
Mechanism of Action
The mechanism of action of ECOB involves the inhibition of specific enzymes involved in cancer cell proliferation, including thymidylate synthase and dihydrofolate reductase. ECOB also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, ECOB has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation.
Biochemical and Physiological Effects:
ECOB has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ECOB has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. ECOB has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
ECOB has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, ECOB has been shown to have low toxicity and is generally well-tolerated in animal models. However, ECOB has limited solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects of ECOB and its long-term safety profile.
Future Directions
There are several potential future directions for research on ECOB. One area of interest is the development of ECOB analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ECOB and its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, studies are needed to determine the optimal dosage and administration of ECOB for therapeutic use.
Synthesis Methods
ECOB can be synthesized using a variety of methods, including the reaction of 4-bromo-2-carbamoylphenol with propargylamine, followed by the reaction of the resulting intermediate with ethyl 4-chloroacetoacetate. Another method involves the reaction of 4-iodo-2-carbamoylphenol with propargylamine, followed by the reaction of the resulting intermediate with ethyl 4-chloroacetoacetate. Both methods result in the formation of ECOB as a yellow solid.
Scientific Research Applications
ECOB has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that ECOB inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. Additionally, ECOB has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
ethyl 4-[4-(2-carbamoylphenoxy)but-2-ynylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-16(21)10-9-15(20)19-11-5-6-12-24-14-8-4-3-7-13(14)17(18)22/h3-4,7-8H,2,9-12H2,1H3,(H2,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGPJCBPXHYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate |
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